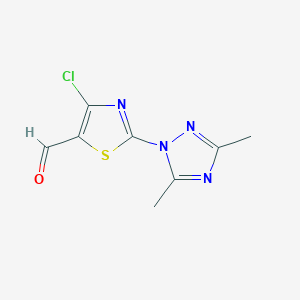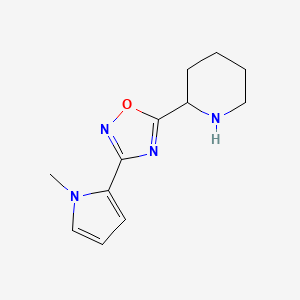![molecular formula C11H23NS B13240165 2-(2-[(2-Methylpropyl)sulfanyl]ethyl)piperidine](/img/structure/B13240165.png)
2-(2-[(2-Methylpropyl)sulfanyl]ethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-[(2-Methylpropyl)sulfanyl]ethyl)piperidine is a chemical compound with the molecular formula C11H23NS and a molecular weight of 201.37 . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their role as synthetic intermediates .
Méthodes De Préparation
The synthesis of 2-(2-[(2-Methylpropyl)sulfanyl]ethyl)piperidine involves several steps. One common method includes the reaction of piperidine with 2-(2-methylpropyl)sulfanyl)ethyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Analyse Des Réactions Chimiques
2-(2-[(2-Methylpropyl)sulfanyl]ethyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with hydrogen gas can produce fully saturated derivatives.
Applications De Recherche Scientifique
2-(2-[(2-Methylpropyl)sulfanyl]ethyl)piperidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Industry: It is used in the production of various chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2-(2-[(2-Methylpropyl)sulfanyl]ethyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the piperidine ring can interact with neurotransmitter receptors, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
2-(2-[(2-Methylpropyl)sulfanyl]ethyl)piperidine can be compared with other piperidine derivatives, such as:
2-(2-(Ethylsulfanyl)ethyl)piperidine: This compound has a similar structure but with an ethyl group instead of a methylpropyl group.
2-(2-(Phenylsulfanyl)ethyl)piperidine: The presence of a phenyl group significantly alters the compound’s properties, making it more hydrophobic and potentially more active in biological systems.
The uniqueness of this compound lies in its specific alkyl group, which influences its chemical reactivity and biological interactions.
Propriétés
Formule moléculaire |
C11H23NS |
|---|---|
Poids moléculaire |
201.37 g/mol |
Nom IUPAC |
2-[2-(2-methylpropylsulfanyl)ethyl]piperidine |
InChI |
InChI=1S/C11H23NS/c1-10(2)9-13-8-6-11-5-3-4-7-12-11/h10-12H,3-9H2,1-2H3 |
Clé InChI |
XXFUKIIBWNDDLE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CSCCC1CCCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 4-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)piperazine-1-carboxylate](/img/structure/B13240089.png)
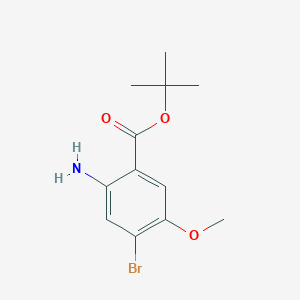
![2-Ethyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13240100.png)
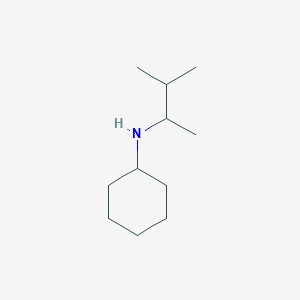
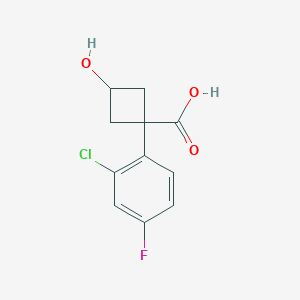
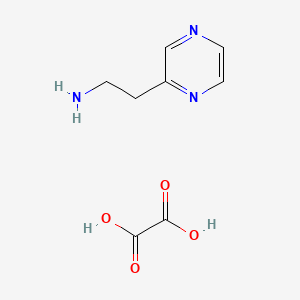
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol](/img/structure/B13240132.png)
![{8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13240134.png)


